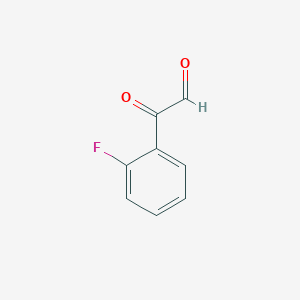

2-(2-Fluorophenyl)-2-oxoacetaldehyde

描述

属性

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWWAKRHLUJILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382546 | |

| Record name | 2-(2-fluorophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-19-6 | |

| Record name | 2-Fluoro-α-oxobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137684-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The oxidation of 2-fluoroacetophenone to 2-(2-fluorophenyl)-2-oxoacetaldehyde is achieved via selenium dioxide (SeO₂) in acetic acid under reflux. This method leverages SeO₂’s selective oxidative capacity to convert methyl ketones to α-keto aldehydes. The reaction proceeds through a two-step mechanism:

-

Enolization : The ketone tautomerizes to its enol form, facilitating electrophilic attack by SeO₂.

-

Oxidative Cleavage : Sequential oxidation converts the enol intermediate to the glyoxal derivative, with acetic acid stabilizing reactive intermediates.

Typical conditions involve refluxing 2-fluoroacetophenone (1.0 equiv) with SeO₂ (1.2 equiv) in glacial acetic acid (5–10 mL/mmol) at 110–120°C for 6–8 hours. Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield and Practical Considerations

Benchmark studies report yields of 68–74% for analogous aryl glyoxals under optimized conditions. Critical factors include:

-

Stoichiometry : Excess SeO₂ (≥1.2 equiv) ensures complete conversion but risks overoxidation to carboxylic acids.

-

Solvent Purity : Anhydrous acetic acid minimizes side reactions, such as hydrate formation.

-

Temperature Control : Prolonged heating above 120°C degrades the aldehyde to 2-fluorobenzoic acid.

Palladium-Catalyzed Decarboxylative Acylation

Methodology Overview

A metal-catalyzed approach enables the synthesis of this compound from 2-fluoro-α-keto acids. Palladium(II) acetate (Pd(OAc)₂) and potassium persulfate (K₂S₂O₈) mediate decarboxylation in acetonitrile (MeCN) at ambient temperature.

Representative Procedure :

Mechanistic Insights

The reaction proceeds via single-electron transfer (SET) from Pd(II) to the α-keto acid, generating an acyl radical intermediate. Persulfate acts as a terminal oxidant, regenerating Pd(II) and facilitating decarboxylation. ESR studies confirm radical trapping by TEMPO, validating the proposed pathway.

Performance Metrics

-

Yield : 63–68% for gram-scale reactions.

-

Advantages : Mild conditions, compatibility with sensitive functional groups.

-

Limitations : Requires stringent exclusion of moisture and oxygen.

Hydrolysis of α-Keto Esters

Synthesis via Ester Hydrolysis

Ethyl 2-(2-fluorophenyl)-2-oxoacetate undergoes alkaline hydrolysis to yield the corresponding acid, followed by thermal decarboxylation to the aldehyde.

Stepwise Protocol :

Challenges and Optimizations

-

Decarboxylation Efficiency : Low yields (45–50%) due to competing side reactions (e.g., ketone formation).

-

Catalytic Additives : Copper(I) bromide (CuBr) enhances decarboxylation rates but introduces purification complexities.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| SeO₂ Oxidation | Acetic acid, 120°C, 8 h | 68–74% | >95% | Lab-scale |

| Pd-Catalyzed Decarboxylation | MeCN, 25°C, 16 h | 63–68% | 90–93% | Gram-scale |

| Ester Hydrolysis | NaOH/EtOH, 80°C → 150°C, 6 h | 45–50% | 85–88% | Limited |

Key Observations :

-

SeO₂ Oxidation offers the highest yields but requires hazardous reagents.

-

Pd-Catalyzed Methods balance efficiency and safety, ideal for pharmacopeial applications.

-

Hydrolysis Routes are less efficient but valuable for ester-rich feedstocks.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Fluorophenyl)acetic acid.

Reduction: Formation of 2-(2-Fluorophenyl)-2-hydroxyacetaldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(2-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(2-fluorophenyl)-2-oxoacetaldehyde and related compounds:

Key Comparative Insights:

Para-substituted derivatives (e.g., 4-fluoro or 4-bromo) exhibit enhanced electronic effects (e.g., stronger electron withdrawal for bromine), favoring electrophilic aromatic substitution or cross-coupling reactions .

Functional Group Variations :

- Aldehydes (e.g., this compound) are more reactive toward nucleophiles (e.g., amines, hydrazines) than carboxylic acids (e.g., 2-(3-fluorophenyl)-2-oxoacetic acid), which are stabilized by resonance .

- The furan derivative (2-(furan-2-yl)-2-oxoacetic acid) demonstrates how heterocyclic systems alter electronic properties, increasing solubility in polar solvents .

Biological and Industrial Relevance: this compound is implicated in the synthesis of pyridopyrimidinone derivatives with nanomolar IC₅₀ values (e.g., 26 nM in kinase inhibition assays) . Adamantane-containing analogs are valued for their rigid, lipophilic structures, enhancing binding affinity in drug discovery .

Physical and Safety Data: Commercial samples of related compounds (e.g., 2-(4-bromophenyl)-2-oxoacetaldehyde) are typically ≥95% pure .

生物活性

2-(2-Fluorophenyl)-2-oxoacetaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a fluorophenyl moiety and an oxoacetaldehyde functional group, is under investigation for its role in various biochemical pathways and therapeutic applications.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C8H7FO

- Molecular Weight: 154.14 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits biological activity primarily through enzyme inhibition. The compound can bind to active sites of specific enzymes, thereby altering their activity and affecting metabolic pathways. This interaction may lead to significant physiological effects, making it a candidate for further pharmacological studies.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been documented in various studies. For instance, it has been shown to affect enzymes involved in metabolic processes, potentially leading to applications in treating metabolic disorders or cancers.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study demonstrated that this compound inhibited the activity of aldose reductase, an enzyme implicated in diabetic complications. The study found that the compound reduced the formation of sorbitol from glucose, suggesting a protective effect against diabetic neuropathy.

- Antioxidant Activity : Another investigation highlighted the antioxidant properties of this compound. The compound was shown to scavenge free radicals effectively, indicating its potential use as a therapeutic agent in oxidative stress-related diseases.

- Cytotoxic Effects : In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. It was observed to induce apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-(4-Fluorophenyl)-2-oxoacetaldehyde | Moderate enzyme inhibition | Different fluorine substitution |

| 3-(3-Fluorophenyl)-3-oxoacetaldehyde | Lower cytotoxicity | Different position of fluorine |

| 4-(4-Fluorophenyl)-4-oxoacetaldehyde | Antioxidant properties | Variations in antioxidant capacity |

These comparisons highlight the distinct biological activities associated with different substitutions on the aromatic ring.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Fluorophenyl)-2-oxoacetaldehyde, and how can its purity be optimized?

- Methodology : The compound can be synthesized via oxidation of 2-fluoroacetophenone using oxidizing agents like KMnO₄ or K₂Cr₂O₇ under acidic conditions . For purity optimization, column chromatography (e.g., SiO₂, hexane/ethyl acetate gradients) is recommended, as demonstrated in palladium-catalyzed coupling reactions of similar fluorophenyl derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Key techniques include:

- NMR : To confirm the fluorophenyl group and aldehyde proton (δ ~9-10 ppm).

- IR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (C-H, ~2720 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Exact mass (e.g., m/z 152.03 for C₈H₅FO₂⁺) to verify molecular formula .

Q. What are the common reactivity patterns of this compound under basic laboratory conditions?

- Methodology :

- Oxidation : Forms 2-(2-fluorophenyl)-2-oxoacetic acid with strong oxidizers (e.g., KMnO₄) .

- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol .

- Substitution : The fluorine atom can undergo nucleophilic aromatic substitution under basic conditions (e.g., with amines) .

Q. What safety precautions are essential when handling this compound?

- Methodology : Store at -20°C in airtight containers to prevent degradation . Use PPE (gloves, goggles) due to potential skin/eye irritation, as indicated by safety classifications of related fluorophenyl compounds .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity and interaction with biological targets?

- Methodology : The fluorine atom increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. In biological systems, its electronegativity improves binding affinity to enzymes (e.g., hydrolases) via polar interactions, as seen in fluorinated mandelic acid derivatives . Computational modeling (DFT) can quantify electronic effects .

Q. How can researchers resolve contradictions in reported reaction yields for fluorophenyl derivatives?

- Methodology : Cross-reference reaction conditions (e.g., catalyst loading, solvent polarity). For example, palladium(II) acetate (0.1 equiv) with potassium persulfate (2.0 equiv) in acetonitrile improves yields in cross-coupling reactions . Systematic DOE (Design of Experiments) can identify critical variables .

Q. What advanced catalytic systems enable enantioselective transformations of this compound?

- Methodology : Chiral acid catalysts (e.g., BINOL-derived phosphoric acids) facilitate enantioselective condensations with ureas to form hydantoins, as demonstrated in glyoxal chemistry . Asymmetric reduction using chiral oxazaborolidines could yield enantiomerically pure alcohols .

Q. What strategies are effective in troubleshooting purification challenges for fluorinated intermediates?

- Methodology : Use reverse-phase HPLC for polar byproducts. For non-polar impurities, silica gel chromatography with gradient elution (e.g., 7:3 hexane/ethyl acetate) is effective . Recrystallization from ethanol/water mixtures may enhance crystalline purity .

Q. How is this compound applied in drug discovery, particularly in probing metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。